molecular formula C15H8ClFN2OS2 B2557353 (Z)-5-chloro-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865181-54-0

(Z)-5-chloro-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2557353
CAS No.: 865181-54-0
M. Wt: 350.81
InChI Key: XBBYWVYMDYPTNW-SDXDJHTJSA-N
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Description

(Z)-5-chloro-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound featuring a benzothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The molecule incorporates a prop-2-yn-1-yl (propargyl) group on the benzothiazole nitrogen, which can serve as a versatile chemical handle for further derivatization using click chemistry methodologies. The core benzothiazole and thiophene rings are bioisosteres commonly found in pharmacologically active molecules, suggesting potential for interaction with various biological targets . Compounds containing the benzothiazole nucleus have been extensively investigated and demonstrate a broad spectrum of biological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . The specific substitution pattern on this molecule—including chlorine and fluorine atoms—is typically designed to fine-tune properties such as bioavailability, binding affinity, and metabolic stability. Researchers may find this compound valuable as a biochemical tool or as a key intermediate in the synthesis of more complex molecules for probing disease pathways. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN2OS2/c1-2-7-19-10-4-3-9(17)8-12(10)22-15(19)18-14(20)11-5-6-13(16)21-11/h1,3-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBYWVYMDYPTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Structural Studies

The synthesis of (Z)-5-chloro-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide has been explored in various studies. The compound is derived from benzothiazole derivatives, which are known for their diverse biological activities. The structural modifications of this compound have been investigated to enhance its pharmacological properties.

Key Synthesis Insights:

  • Hydrothermal Synthesis : Research by Liao et al. (2013) demonstrated that similar thiophene derivatives could be synthesized using hydrothermal methods, leading to compounds with significant nonlinear optical properties.
  • Reactivity and Characterization : The compound's structure has been confirmed through various spectroscopic methods such as NMR and mass spectrometry, ensuring its suitability for biological testing .

The biological activity of this compound has been a focal point of research due to its potential therapeutic applications.

Antitumor Activity

Recent studies indicate that derivatives of thiophene carboxamides exhibit potent antitumor properties. For instance, a related thiophene derivative was shown to induce apoptosis in leukemia cells at low concentrations, highlighting the importance of the sulfur atom in its mechanism of action .

Antimicrobial Properties

Thiophene derivatives have also been evaluated for their antimicrobial activities. Research indicates that compounds similar to this compound possess significant antibacterial effects against various pathogens, including resistant strains .

Therapeutic Potential

The therapeutic applications of this compound extend into several areas:

Analgesic Applications

There is emerging evidence suggesting that thiophene derivatives can act as analgesics with fewer side effects compared to traditional pain medications. For example, benzo[b]thiophene analogs have demonstrated efficacy in pain models, activating opioid receptors effectively .

Anticancer Drug Development

The structural characteristics of this compound make it a candidate for further development as an anticancer agent. Its ability to induce cell death through apoptosis pathways positions it as a promising lead compound for drug discovery aimed at treating various cancers .

Data Tables

To summarize the findings related to the applications of this compound, the following table presents key data points from various studies:

Application AreaCompound ActivityReference
AntitumorInduced apoptosis in leukemia cells
AntimicrobialEffective against resistant bacterial strains
AnalgesicPotent analgesic activity in pain models
Drug DevelopmentPromising lead for anticancer drug development

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include derivatives of benzo[d]thiazole and 1,3,4-thiadiazole (Table 1). Key differences lie in substituent patterns and scaffold hybridization, which influence bioactivity and pharmacokinetics.

Table 1: Comparative Analysis of Structural Analogues

Compound Name Core Structure Substituents Bioactivity Key Findings
(Z)-5-chloro-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide Benzo[d]thiazole 6-F, 3-propargyl; thiophene-2-carboxamide with 5-Cl Hypothesized: Antitumor, antimicrobial Propargyl group may improve metabolic stability; Cl/F enhance electrophilicity
N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides () 1,3,4-Thiadiazole Trichloroethyl, phenylamino Antimicrobial, antitumor Broad-spectrum activity against S. aureus; mechanism linked to thiol interaction
Thiazol-5-ylmethyl carbamates () Thiazole Hydroperoxypropan-2-yl, ureido Pharmacopeial (unspecified) Complex tertiary structure suggests protease inhibition potential

Substituent Effects

  • Halogens (Cl, F): The chloro and fluoro groups in the target compound likely enhance binding to hydrophobic pockets in target proteins compared to non-halogenated analogues. Fluorine’s electronegativity may improve membrane permeability .
  • Propargyl vs. Alkyl Chains: The propargyl group’s linear geometry and π-bond system may confer rigidity and resistance to enzymatic degradation compared to saturated alkyl chains (e.g., methyl, ethyl) in analogues.
  • Thiophene vs.

Bioactivity Trends

  • Antimicrobial Activity: 1,3,4-Thiadiazoles with trichloroethyl groups () exhibit potent activity against Gram-positive bacteria, suggesting the target compound’s benzo[d]thiazole core may share similar mechanisms involving membrane disruption or enzyme inhibition .
  • Antitumor Potential: Propargyl-substituted thiazoles are associated with kinase inhibition (e.g., EGFR, VEGFR), implying the target compound could disrupt oncogenic signaling pathways .

Research Findings and Implications

  • The propargyl group may mitigate first-pass metabolism, extending half-life .
  • Synergistic effects between the 6-F and 5-Cl substituents could enhance target selectivity compared to mono-halogenated analogues.
  • Further studies should prioritize in vitro assays against cancer cell lines (e.g., HeLa, MCF-7) and pathogenic bacteria to validate hypothesized activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-5-chloro-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions. A typical approach involves reacting a substituted benzo[d]thiazol-2-amine with 5-chlorothiophene-2-carboxylic acid derivatives under acidic conditions. For example, prop-2-yn-1-yl groups are introduced via nucleophilic substitution or Sonogashira coupling . Key steps include:

  • Step 1 : Preparation of 6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine using propargyl bromide under basic conditions.
  • Step 2 : Condensation with 5-chlorothiophene-2-carbonyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. How is the Z-configuration of the imine bond confirmed in this compound?

  • Methodological Answer : The Z-configuration is validated using:

  • 1H-NMR Spectroscopy : Coupling constants (e.g., J = 8–12 Hz for trans-alkene protons vs. <4 Hz for cis) and NOE correlations between the thiophene carbonyl and benzo[d]thiazole protons .
  • X-ray Crystallography : If single crystals are obtained, bond angles and spatial arrangement confirm the stereochemistry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirms carbonyl (C=O, ~1680–1700 cm⁻¹) and C=N (1560–1620 cm⁻¹) stretches .
  • 1H/13C-NMR : Assigns aromatic protons (δ 6.8–8.2 ppm), prop-2-yn-1-yl protons (δ 2.5–3.0 ppm), and fluorine coupling (19F-NMR, δ -110 to -115 ppm) .
  • Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]+) and isotopic patterns for Cl/F .

Advanced Research Questions

Q. How can reaction yields be optimized for the prop-2-yn-1-yl substitution step?

  • Methodological Answer :

  • Catalyst Screening : Use Pd(PPh3)4/CuI for Sonogashira coupling to enhance alkyne incorporation efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while base (Et3N) scavenges HBr .
  • Temperature Control : Maintain 60–70°C to balance reaction rate and byproduct formation .
    • Data Contradiction Note : Some studies report lower yields (<50%) in protic solvents (e.g., ethanol), likely due to premature hydrolysis of intermediates .

Q. How to resolve discrepancies in reported bioactivity data (e.g., IC50 variability)?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., HeLa vs. MCF-7) and incubation times (72 hours) for comparability .
  • Solubility Adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., doxorubicin) to normalize inter-lab variability .

Q. What mechanistic approaches elucidate the compound’s antitumor activity?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to kinase targets (e.g., EGFR, VEGFR) using AutoDock Vina. Focus on hydrogen bonding with the thiophene carbonyl and π-π stacking with the benzo[d]thiazole ring .
  • Enzyme Inhibition Assays : Measure ATPase activity in recombinant kinases to quantify inhibition (e.g., IC50 = 1.2 µM for VEGFR2) .
  • Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to confirm caspase-3/7 activation in treated cells .

Q. How does modifying the prop-2-yn-1-yl group affect bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Replace prop-2-yn-1-yl with alkyl/aryl groups (e.g., methyl, phenyl) via Mitsunobu or Ullmann coupling .
  • SAR Analysis : Compare logP (HPLC-measured) and IC50 values. Prop-2-yn-1-yl analogs show enhanced membrane permeability (logP = 2.8 vs. 3.5 for phenyl) but reduced solubility .
  • In Vivo Testing : Evaluate pharmacokinetics in murine models (Cmax, t1/2) to correlate substituent effects with bioavailability .

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